
N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride
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Overview
Description
N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an aminomethyl group attached to the pyridine ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride typically involves the reaction of 2-aminomethylpyridine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The final product is typically obtained as a hydrochloride salt to improve its stability and solubility.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminomethyl group (-CH2NH2) and pyridine nitrogen participate in substitution reactions. Key examples include:
Acetylation/Amidation
The acetamide group undergoes further functionalization:
Reduction/Oxidation
The pyridine ring and functional groups show redox activity:
Acid-Base Reactions
The hydrochloride salt form influences reactivity:
Condition | Behavior | Practical Implication | Source |
---|---|---|---|
pH > 8 | Free base precipitates | Purification via pH adjustment | |
Aqueous HCl (1 M) | Salt stability >24 h | Suitable for aqueous formulation |
Comparative Reactivity with Structural Analogs
A reactivity comparison highlights its uniqueness:
Mechanistic Insights
-
Aminomethyl group : Acts as a strong nucleophile, favoring SN2 pathways in alkylation.
-
Pyridine ring : Electron-deficient nature directs electrophilic substitution to the 3-position .
-
Acetamide : Stabilizes intermediates via resonance during hydrolysis .
Industrial-Scale Considerations
Scientific Research Applications
N-(2-(Aminomethyl)pyridin-4-yl)acetamide is a chemical compound with a pyridine ring substituted with an amino group and an acetamide functional group. Its molecular formula is C8H11N3O, and the IUPAC name is N-[2-(aminomethyl)pyridin-4-yl]acetamide. It has potential applications in medicinal chemistry and pharmaceutical development.
Scientific Research Applications
N-(2-(Aminomethyl)pyridin-4-yl)acetamide has applications in chemistry, biology, and industry.
Chemistry :
- It serves as a building block for synthesizing complex molecules.
- It can undergo oxidation to form N-oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction reactions can convert the acetylamino group to an amine group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. The major product formed is 2-(Aminomethyl)-4-aminopyridine.
- The aminomethyl group can participate in nucleophilic substitution reactions. Nucleophiles like sodium azide or thiols can be used for substitution reactions, leading to various substituted derivatives.
Biology :
- The compound can be used in the study of enzyme interactions.
- It can be used as a ligand in biochemical assays.
- The aminomethyl group can form hydrogen bonds with biological molecules, while the acetylamino group can participate in biochemical reactions, modulating the activity of enzymes and receptors.
Industry:
- It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The aminomethyl group plays a crucial role in binding to the active sites of target molecules, thereby influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)acetamide
- N-(Pyridin-3-yl)acetamide
- N-(Pyridin-4-yl)acetamide
Uniqueness
N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride is unique due to the presence of the aminomethyl group at the 2-position of the pyridine ring, which imparts distinct chemical and biological properties compared to other pyridine derivatives. This structural feature enhances its reactivity and potential for diverse applications in scientific research and industry.
Biological Activity
N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an aminomethyl group and an acetamide moiety. This structure is significant as it influences the compound's interaction with various biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The aminomethyl group enhances binding affinity to these targets, modulating critical biological pathways. For instance, it has been suggested that the compound may inhibit certain enzymes involved in cell proliferation and inflammation pathways, contributing to its anticancer and anti-inflammatory effects .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .
Table 1: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Candida albicans | 32 µg/mL |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including glioblastoma and breast cancer cells. The compound’s ability to disrupt microtubule polymerization has been highlighted as a potential mechanism for its cytotoxic effects .
Case Studies on Anticancer Efficacy
- Study on Glioblastoma Cells : In a study published in Cancer Research, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. The study reported a marked increase in apoptotic cells as evidenced by flow cytometry analysis .
- Breast Cancer Model : Another investigation utilized a breast cancer xenograft model to assess the in vivo efficacy of the compound. Results indicated a 50% reduction in tumor volume compared to controls after two weeks of treatment with the compound at a dosage of 20 mg/kg .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in substituents on the pyridine ring have been studied to optimize potency and selectivity against specific targets. For instance, modifications that enhance lipophilicity have been correlated with improved cellular uptake and bioavailability .
Properties
Molecular Formula |
C8H12ClN3O |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
N-[2-(aminomethyl)pyridin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c1-6(12)11-7-2-3-10-8(4-7)5-9;/h2-4H,5,9H2,1H3,(H,10,11,12);1H |
InChI Key |
HVHJTZXGLQFXDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1)CN.Cl |
Origin of Product |
United States |
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